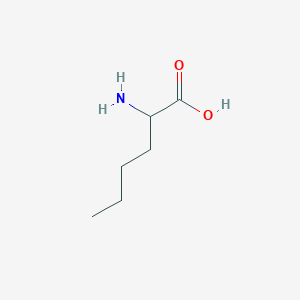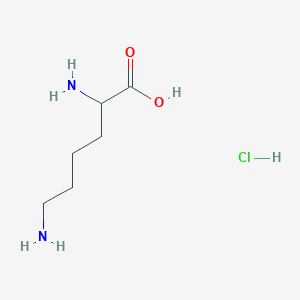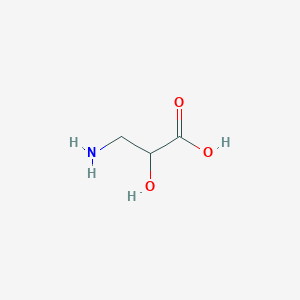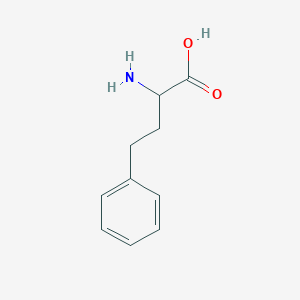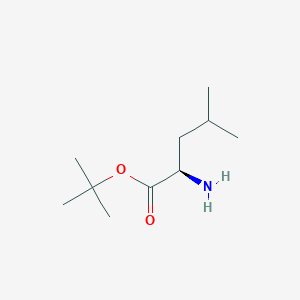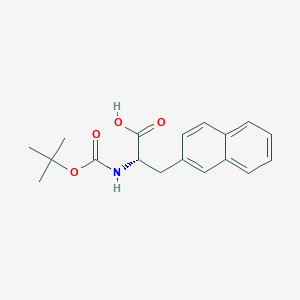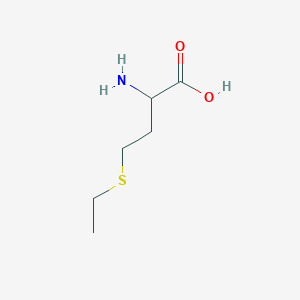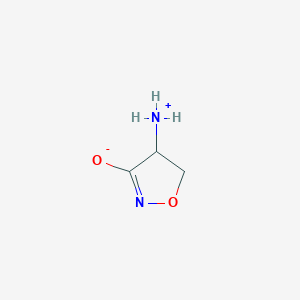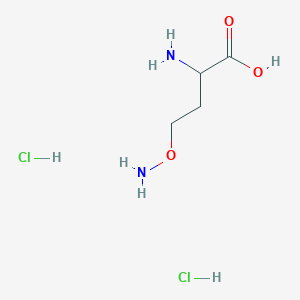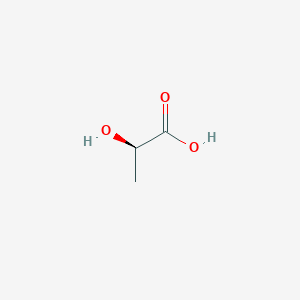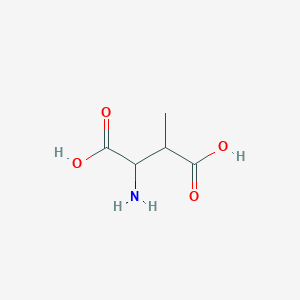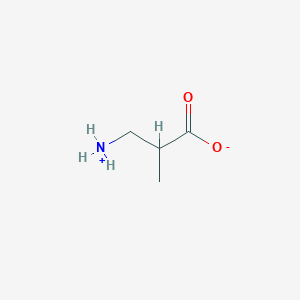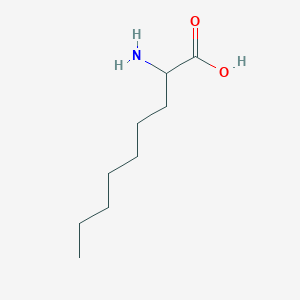
2,4-Diaminopentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diaminopentanedioic acid is a non-proteinogenic amino acid with the molecular formula C5H10N2O4. It is naturally found in some plants and bacteria and has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diaminopentanedioic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of diethyl malonate with ammonia, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diaminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds .
Aplicaciones Científicas De Investigación
2,4-Diaminopentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development and as a treatment for certain medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Diaminopentanedioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Diaminopropionic acid
- 2-Aminocaprylic acid
- 1,3-Diaminopropane
Uniqueness
2,4-Diaminopentanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its non-proteinogenic nature also sets it apart from other amino acids, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1421-04-1 |
|---|---|
Fórmula molecular |
C5H10N2O4 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(4S)-2,4-diaminopentanedioic acid |
InChI |
InChI=1S/C5H10N2O4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,6-7H2,(H,8,9)(H,10,11)/t2-,3?/m0/s1 |
Clave InChI |
LOPLXECQBMXEBQ-SCQFTWEKSA-N |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(C(=O)O)N |
SMILES canónico |
C(C(C(=O)O)N)C(C(=O)O)N |
Sinónimos |
2,4-diaminopentanedioicacid; 4-aminoglutamicacid; 1421-04-1; L-Glutamicacid,4-amino-,(4S)-; NSC58391; ACMC-20lms2; AC1L6GZH; 2,4-diamino-glutaricacid; DL-2,4-Diaminoglutaricacid; SCHEMBL600881; AC1Q5S42; DL-2,4-Diaminoglutaricacid; MolPort-003-905-697; 89497-09-6; 6930AA; AR-1G0795; NSC-58391; AKOS006272461; MCULE-4470732128; AK-59363; AM004078; FT-0692409 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


